Methyl 4-[(4-chloro-1,3-benzothiazol-7-yl)carbamoyl]benzoate
Description
Methyl 4-[(4-chloro-1,3-benzothiazol-7-yl)carbamoyl]benzoate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are aromatic heterocyclic compounds that contain both sulfur and nitrogen atoms in their structure. This particular compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
methyl 4-[(4-chloro-1,3-benzothiazol-7-yl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S/c1-22-16(21)10-4-2-9(3-5-10)15(20)19-12-7-6-11(17)13-14(12)23-8-18-13/h2-8H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKCJJMQFYVMCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-chloro-1,3-benzothiazol-7-yl)carbamoyl]benzoate typically involves the reaction of 4-chloro-1,3-benzothiazol-7-amine with methyl 4-isocyanatobenzoate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-chloro-1,3-benzothiazol-7-yl)carbamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions may require the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Methyl 4-[(4-chloro-1,3-benzothiazol-7-yl)carbamoyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-chloro-1,3-benzothiazol-7-yl)carbamoyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, which lacks the additional functional groups present in Methyl 4-[(4-chloro-1,3-benzothiazol-7-yl)carbamoyl]benzoate.
2-Arylbenzothiazoles: Derivatives with aryl groups at the 2-position, known for their diverse biological activities.
Benzoxazoles: Compounds with an oxygen atom replacing the sulfur atom in the benzothiazole ring.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of a benzothiazole ring with a carbamoyl and ester group makes it a versatile compound for various research applications.
Biological Activity
Methyl 4-[(4-chloro-1,3-benzothiazol-7-yl)carbamoyl]benzoate, often referred to as MCTB, is a synthetic organic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, focusing on its antimicrobial, antifungal, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of MCTB is , with a molecular weight of approximately 360.81 g/mol. The compound features a benzothiazole core, a carbamoyl moiety, and a benzoate ester, which together contribute to its chemical reactivity and biological activity.
Structural Characteristics
| Feature | Description |
|---|---|
| Core Structure | Benzothiazole ring |
| Functional Groups | Carbamoyl and benzoate ester |
| Chlorine Substitution | Enhances biological activity |
Antimicrobial and Antifungal Properties
MCTB has shown notable efficacy as an antimicrobial and antifungal agent. Research indicates that compounds with similar structural characteristics often exhibit inhibition against various pathogens.
- Mechanism of Action : The antimicrobial activity is attributed to the compound's ability to disrupt cellular processes in bacteria and fungi. This disruption may occur through interference with cell wall synthesis or inhibition of critical metabolic pathways.
Anti-inflammatory Effects
Studies have highlighted MCTB's potential in reducing inflammation. It is suggested that the compound may inhibit cyclooxygenase (COX) and lipoxygenase enzymes, which play crucial roles in the biosynthesis of inflammatory mediators such as prostaglandins and leukotrienes.
- Research Findings : In vitro studies have demonstrated that MCTB can significantly reduce the production of inflammatory markers in human cell lines.
Case Studies
- Antimicrobial Activity Assessment : A study evaluated MCTB against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that MCTB exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against S. aureus, showcasing its potential as an antibacterial agent.
- Anti-inflammatory Evaluation : Another study investigated the anti-inflammatory properties of MCTB in a murine model of inflammation. The compound was administered at varying doses, leading to a significant reduction in paw edema compared to control groups.
Comparative Analysis with Similar Compounds
MCTB shares structural similarities with other benzothiazole derivatives. Below is a comparison highlighting their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-[(6-chloro-1,3-benzothiazol-2-yl)carbamoylamino]benzoate | Similar benzothiazole structure | Antimicrobial |
| Methyl 4-{(7-chloro-4-methoxybenzothiazol-2-yl)carbamoyl}benzoate | Methoxy substitution | Antifungal |
| Methyl 4-{2-(diethylamino)ethylcarbamoyl}benzoate | Contains diethylamino group | Antifungal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
